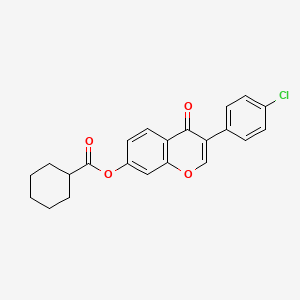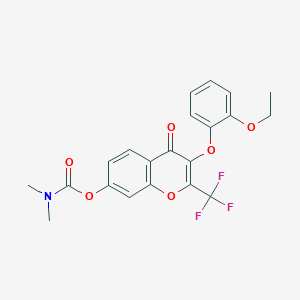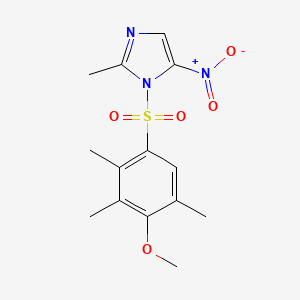
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-7-yl, 4-chlorophenyl, and cyclohexanecarboxylate groups. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxylate group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .作用机制
The mechanism of action of 3-CPO-CHC is not fully understood. However, it is believed that the molecule acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-CPO-CHC may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPO-CHC are not fully understood. However, it is believed that the molecule may have anti-inflammatory and pain-relieving effects. Additionally, 3-CPO-CHC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This suggests that 3-CPO-CHC may be able to reduce inflammation and pain.
实验室实验的优点和局限性
The main advantage of using 3-CPO-CHC in lab experiments is that it is relatively easy to synthesize and is available in high purity. Additionally, 3-CPO-CHC can be used in a variety of scientific research applications, such as organic synthesis, drug discovery, and cell biology. The main limitation of using 3-CPO-CHC in lab experiments is that the mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of 3-CPO-CHC are not fully understood.
未来方向
In order to further understand the mechanism of action and biochemical and physiological effects of 3-CPO-CHC, further research is needed. Additionally, further research is needed to explore the potential applications of 3-CPO-CHC in drug discovery and cell biology. Additionally, research should be conducted to explore the potential of 3-CPO-CHC as a therapeutic agent for the treatment of inflammation and pain. Finally, research should be conducted to explore the potential of 3-CPO-CHC as a photosensitizer for use in photodynamic therapy.
合成方法
3-CPO-CHC can be synthesized by a variety of methods, including the Wittig reaction, the Diels-Alder reaction, and the Mitsunobu reaction. The Wittig reaction is the most common method used to synthesize 3-CPO-CHC. It involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often used to synthesize 3-CPO-CHC because it allows for the formation of a cyclic product with a high yield. The Mitsunobu reaction is a nucleophilic substitution reaction between an alcohol and an acid chloride. This reaction is often used to synthesize 3-CPO-CHC because it provides a high yield and is relatively easy to perform.
科学研究应用
3-CPO-CHC has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as hydroxycoumarins, for use in drug discovery. It has also been used in studies of cell biology, such as the study of cell adhesion and migration. Additionally, 3-CPO-CHC has been used in studies of photosynthesis, as it can be used to study the structure and function of photosynthetic proteins.
属性
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4/c23-16-8-6-14(7-9-16)19-13-26-20-12-17(10-11-18(20)21(19)24)27-22(25)15-4-2-1-3-5-15/h6-13,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLZZILVNFYRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B6508564.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508572.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)


![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)
![N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508614.png)
![4-amino-N-[(furan-2-yl)methyl]-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6508618.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508631.png)
![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)
![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)
![3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508660.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)